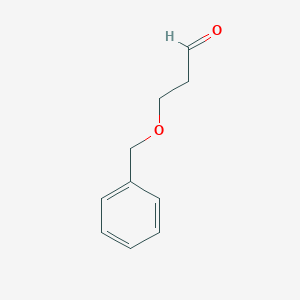

3-(苄氧基)丙醛

概述

描述

3-(Benzyloxy)propanal is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a benzyloxy group attached to a propanal moiety. This compound is of interest due to its potential applications in the synthesis of complex molecules, including those relevant to pharmaceuticals, pesticides, and organic materials .

Synthesis Analysis

The synthesis of 3-(Benzyloxy)propanal and its derivatives has been explored in several studies. For instance, a method for synthesizing 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde, a related compound, involves esterification, Fries rearrangement, and Vilsmeier reaction starting from phenol and acetic anhydride . Another study describes the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone via a Horner-Wadsworth-Emmons reaction of (−)-(S)-2-(Benzyloxy)propanal . Additionally, benzyloxy-functionalized diiron 1,3-propanedithiolate complexes have been synthesized, which are relevant to the active site of [FeFe]-hydrogenases .

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)propanal derivatives can be complex, with some studies reporting the synthesis of molecules that contain this functional group within larger, more intricate systems. For example, the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene showcases a molecule with a propeller-like conformation, which is a trifunctional monomer for the synthesis of cross-linked polymers . The spatial arrangement of such molecules can be conducive to further chemical reactions, such as cyclotrimerization .

Chemical Reactions Analysis

3-(Benzyloxy)propanal is involved in various chemical reactions. It can undergo C-H functionalization/annulation reactions to construct benzofuran scaffolds with a quaternary center . It also serves as a starting material for the synthesis of homologues with intense marine, spicy-vanillic odor properties . Furthermore, it can participate in tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions to yield dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)propanal derivatives are influenced by their molecular structure. For instance, the compound 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde synthesized in one study has a melting point of 88-90°C and a purity of 98.21% . The photophysical properties of benzo-oxazine, benzo-oxazepine, and benzo-oxazocine derivatives synthesized from aryl propanal have been studied, revealing insights into their ultraviolet-visible absorption and photoluminescence characteristics .

科学研究应用

合成和衍生物形成:

- (−)-(E,S)-3-(苄氧基)-1-丁烯基苯基砜是从(−)-(S)-2-(苄氧基)丙醛合成的,这是不饱和砜的前体,使用Horner‐Wadsworth‐Emmons反应(Enders, Berg, & Jandeleit, 2003)。

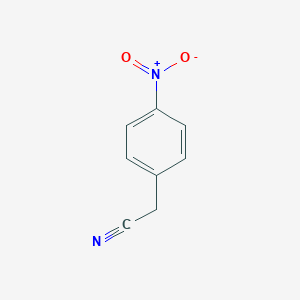

- 有机催化不对称合成通过3-(苄氧基)丙醛和β-硝基烯烃产生多官能环己烯-羰基醛,具有优异的立体选择性(Jiang, Jiang, & Ge, 2017)。

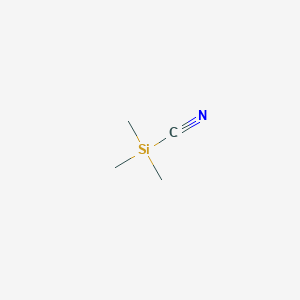

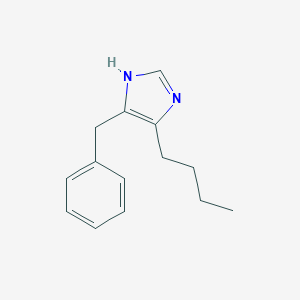

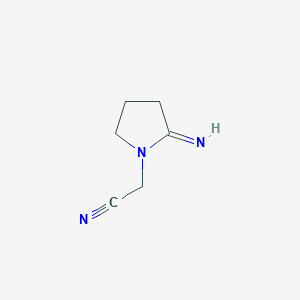

- 该化合物参与合成烷基取代的3-氰基-2-哌啶酮、3-氰基-2,5,6,7-四氢吡啶-2(1H)-酮和3-氰基吡啶-2(1H)-硫酮,表明其在形成结构复杂分子方面的多功能性(Dyachenko & Chernega, 2005)。

在化学反应和有机合成中的作用:

- 3-(苄氧基)丙醛用于通过不对称Diels-Alder反应对三环呋喃衍生物进行对映选择性构建(Pai & Liu, 2001)。

- 该分子作为合成镧系4-苄氧基苯甲酸盐的起始物质。其衍生物影响发光性能,突显其在材料科学中的作用,可能在新型光学材料的开发中发挥作用(Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。

- 它是合成苄氧基功能化二铁1,3-丙二硫醇配合物的关键组成部分,揭示了其在电化学性质研究和应用中的相关性(Song et al., 2012)。

对光谱电化学性质的影响:

- 该化合物在合成周围四取代酞菁方面的作用,这些酞菁被用于其电化学和光谱电化学性质的研究,展示了其在材料化学领域的重要性以及在各种电化学技术中的潜在应用(Aktaş Kamiloğlu等,2018)。

动力学研究和催化:

- 3-(苄氧基)丙醛用于氢抽取反应的动力学溶剂效应研究,为了解有机化合物在不同溶剂环境中的行为以及溶剂相互作用在化学过程中的重要性提供了见解(Salamone, Giammarioli, & Bietti, 2011)。

复杂分子和化合物的合成:

- 其在合成复杂分子如布里奥斯塔丁的南半球中的用途展示了其在天然产物合成领域的实用性,可能在药物发现中发挥作用(Voight, Roethle, & Burke, 2004)。

安全和危害

属性

IUPAC Name |

3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSYAMHYCYOWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447162 | |

| Record name | 3-(Benzyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)propanal | |

CAS RN |

19790-60-4 | |

| Record name | 3-(Benzyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

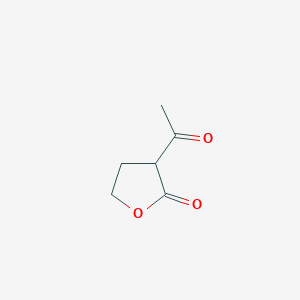

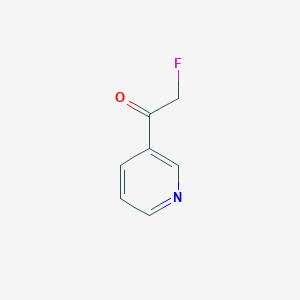

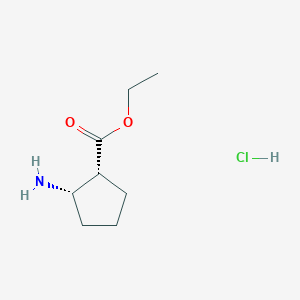

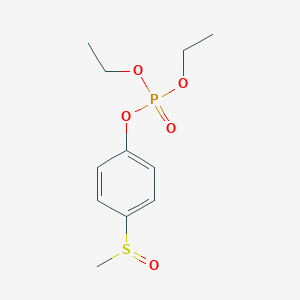

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)